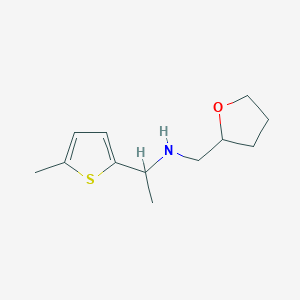
1-(5-Methylthiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Methylthiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine is a useful research compound. Its molecular formula is C12H19NOS and its molecular weight is 225.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(5-Methylthiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a 5-methylthiophenyl group and a tetrahydrofuran moiety, which contribute to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The thiophene ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity
Preliminary studies have shown that this compound possesses antitumor properties. It appears to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammatory markers in experimental models. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
A review of recent literature highlights several key studies focused on the biological activity of similar compounds:
- Antimicrobial Studies : A study conducted by Umesha et al. (2009) demonstrated that derivatives of thiophene compounds exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This reinforces the potential of this compound in this area .
- Antitumor Research : Investigations into the structure-activity relationships (SAR) of thiophene derivatives revealed that modifications can enhance cytotoxicity against cancer cell lines. The incorporation of tetrahydrofuran may further optimize these effects .
- Inflammatory Response : In a model assessing the anti-inflammatory properties of related compounds, significant reductions in pro-inflammatory cytokines were observed, indicating a potential pathway for therapeutic intervention .
Data Summary
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H19NOS/c1-9-5-6-12(15-9)10(2)13-8-11-4-3-7-14-11/h5-6,10-11,13H,3-4,7-8H2,1-2H3 |
InChI Key |
IWTALKYBVGTUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















